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Compound of Interest

Compound Name: 5-Bromoquinazolin-4-OL

Cat. No.: B133846 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromoquinazolin-4-ol, a halogenated quinazolinone, has emerged as a pivotal synthetic

intermediate in the realm of medicinal chemistry and drug discovery. Its strategic placement of

a bromine atom at the 5-position of the quinazoline scaffold provides a versatile handle for a

variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile

introduction of diverse molecular fragments, enabling the construction of complex,

polyfunctionalized molecules with a wide spectrum of biological activities. This technical guide

provides a comprehensive overview of the synthesis, key reactions, and applications of 5-
Bromoquinazolin-4-ol, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Bromoquinazolin-4-ol is
crucial for its effective use in synthesis. While specific experimental data for the 5-bromo

isomer is not widely published, data for the closely related 6-bromo isomer provides a useful

reference point.
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Property Value Reference

Molecular Formula C₈H₅BrN₂O N/A

Molecular Weight 225.04 g/mol [1]

Appearance White to off-white powder [2]

Melting Point
231-234 °C (for 2-methyl-5-

bromo-4(3H)-quinazolinone)
[2]

Solubility Soluble in DMF and DMSO
Inferred from reaction

conditions

Synthesis of 5-Bromoquinazolin-4-ol
The most common and direct route to 5-Bromoquinazolin-4-ol is through the cyclization of 2-

amino-6-bromobenzoic acid with a suitable one-carbon source, such as formamide. This

reaction, a variation of the Niementowski quinazoline synthesis, can be performed under

conventional heating or with microwave assistance to accelerate the reaction.[3]

Experimental Protocol: Synthesis of 5-Bromoquinazolin-
4-ol
This protocol is adapted from the synthesis of related quinazolinone derivatives.[2]

Materials:

2-amino-6-bromobenzoic acid

Formamide

Ethanol

Procedure:

A mixture of 2-amino-6-bromobenzoic acid (1 equivalent) and formamide (15 equivalents) is

heated to 150°C.[2]
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The reaction mixture is stirred at this temperature for 9 hours.[2]

Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.

The precipitated solid is collected by filtration.

The crude product is purified by recrystallization from ethanol to afford 5-Bromoquinazolin-
4-ol.

Key Synthetic Transformations
The bromine atom at the C5-position of 5-Bromoquinazolin-4-ol serves as a key functional

group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N

bonds. These reactions are fundamental to the diversification of the quinazolinone scaffold in

the synthesis of biologically active molecules.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between

5-Bromoquinazolin-4-ol and various boronic acids or esters. This reaction is widely used to

introduce aryl and heteroaryl substituents at the 5-position.

The following is a general procedure adapted from the Suzuki-Miyaura coupling of 5-bromo-

quinazolinone derivatives.[4]

Materials:

5-Bromoquinazolin-4-ol derivative (e.g., 15a)

Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

[XPhos Pd(crotyl)Cl] (0.05 equivalents)

Potassium phosphate (K₃PO₄) (3.0 equivalents)

1,4-Dioxane/water mixture

Procedure:
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To a microwave vial, add the 5-bromoquinazolinone derivative, boronic acid/ester, palladium

catalyst, and base.

Add the 1,4-dioxane/water solvent mixture.

Seal the vial and heat in a microwave reactor at 100°C for 1-2 hours.[4]

After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and

washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography.

Coupling Partner
(Boronic
Acid/Ester)

Product Yield (%) Reference

4-

(methoxycarbonyl)phe

nylboronic acid

5-(4-

(methoxycarbonyl)phe

nyl)quinazolin-4-one

derivative

Not specified [4]

3,5-

dimethylisoxazoleboro

nic acid

5-(3,5-

dimethylisoxazol-5-

yl)quinazolin-4-one

derivative

Not specified [4]

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling

the introduction of a wide range of primary and secondary amines at the 5-position of the

quinazolinone core.

This protocol is based on the amination of 5-bromo-quinazolinone derivatives.[4]

Materials:
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5-Bromoquinazolin-4-ol derivative (e.g., 15a)

Amine (1.3 equivalents)

[Xantphos Palladacycle Gen. 4] (0.03 equivalents)

Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

Toluene or 1,4-dioxane

Procedure:

In a reaction vessel under an inert atmosphere, combine the 5-bromoquinazolinone

derivative, amine, palladium catalyst, and base.

Add the anhydrous solvent (toluene or 1,4-dioxane).

Stir the reaction mixture at room temperature for 16 hours.[4]

Upon completion, the reaction is quenched with water and extracted with an organic solvent.

The combined organic layers are washed, dried, and concentrated.

The crude product is purified by column chromatography.
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Amine Product Yield (%) Reference

Methyl 3-

aminopropanoate

Methyl 3-((4-oxo-3,4-

dihydroquinazolin-5-

yl)amino)propanoate

derivative

Not specified [4]

Methyl 4-

aminobutanoate

Methyl 4-((4-oxo-3,4-

dihydroquinazolin-5-

yl)amino)butanoate

derivative

Not specified [4]

Aniline

5-

(Phenylamino)quinazo

lin-4-one derivative

Not specified [4]

Applications in Drug Discovery
The 5-substituted quinazolin-4-one scaffold, readily accessible from 5-Bromoquinazolin-4-ol,
is a "privileged" structure in medicinal chemistry, forming the core of numerous inhibitors

targeting key signaling pathways implicated in cancer and other diseases.

PI3K/HDAC Inhibitors
Derivatives of 5-Bromoquinazolin-4-ol have been utilized in the synthesis of dual inhibitors of

phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs).[4] The

PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation,

and survival, and its dysregulation is a hallmark of many cancers.[5] HDACs are epigenetic

modifiers that also play a crucial role in gene expression and cancer development. Dual

inhibition of these pathways is a promising strategy for cancer therapy.
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PI3K/HDAC Dual Inhibition Pathway

PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly

in the base excision repair (BER) pathway that corrects single-strand breaks.[6] Inhibition of

PARP has emerged as a successful therapeutic strategy for cancers with deficiencies in other

DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of

synthetic lethality. Quinazolinone-based structures have been explored as potent PARP

inhibitors.[7]
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PARP Inhibition and DNA Repair Pathway

Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis,

including chromosome segregation and cytokinesis. Their overexpression is common in many

cancers, making them attractive targets for anticancer drug development. Quinazoline and

quinazolin-4-amine derivatives have been designed and synthesized as selective Aurora A

kinase inhibitors.[4][8]
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Aurora Kinase Inhibition in Mitosis

Conclusion
5-Bromoquinazolin-4-ol is a highly valuable and versatile synthetic intermediate. Its

straightforward synthesis and the reactivity of the C5-bromo substituent in palladium-catalyzed

cross-coupling reactions provide a robust platform for the generation of diverse libraries of
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quinazolinone derivatives. The demonstrated efficacy of these derivatives as inhibitors of

critical cellular targets such as PI3K, HDAC, PARP, and Aurora kinases underscores the

importance of 5-Bromoquinazolin-4-ol in modern drug discovery and development. This guide

provides a foundational understanding and practical protocols to aid researchers in harnessing

the potential of this key building block for the synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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